1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride
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Overview
Description
1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride is a heterocyclic compound that features a pyridine ring fused with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine derivatives with diazepane precursors. One common method involves the nucleophilic substitution reaction between 3-chloropyridine and 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, which can be further utilized in various applications .
Scientific Research Applications
1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in the attached functional groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazo ring with a pyridine ring, offering different reactivity and applications.
Uniqueness
1-(Pyridin-3-yl)-1,4-diazepanedihydrochloride is unique due to its diazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for diverse applications .
Properties
Molecular Formula |
C10H17Cl2N3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
1-pyridin-3-yl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13;;/h1,3-4,9,11H,2,5-8H2;2*1H |
InChI Key |
SPBYQJQQQXWTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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